![molecular formula C13H12F2N2O4S B2578322 1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1795303-82-0](/img/structure/B2578322.png)
1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
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Overview
Description
The compound “1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine-2,5-dione ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The molecule also contains a difluorophenyl group and an azetidinyl group .
Molecular Structure Analysis
The molecular formula of the compound is C13H12F2N2O4S, with an average mass of 330.307 Da and a monoisotopic mass of 330.048584 Da . The structure includes a pyrrolidine-2,5-dione ring, a difluorophenyl group, and an azetidinyl group .Scientific Research Applications
Organic Synthesis and Catalysis
Preparation and Characterization of Ionic Liquid Catalysts
Studies have demonstrated the utility of sulfonic acid-functionalized compounds for the solvent-free synthesis of heterocyclic compounds, indicating potential use in the synthesis or modification of related structures like 1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione. For instance, sulfonic acid functionalized pyridinium chloride has been employed as an efficient, homogeneous, and reusable catalyst in the synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones through a one-pot multi-component condensation process (Moosavi-Zare et al., 2013).
Pharmacological Research
Exploration of Antimicrobial and Antifungal Activities
Compounds with structures incorporating azetidinone and sulfonyl groups have been synthesized and characterized for their biological activities, including antibacterial and antifungal effects. This suggests a potential interest in exploring the activities of this compound in similar pharmacological contexts. A study on azetidin-2-one based phenyl sulfonyl pyrazoline derivatives has provided insights into their synthesis and tested their antimicrobial activities, laying groundwork for further investigations into related compounds (Shah et al., 2014).
Neuropharmacology and Imaging Studies
Synthesis for Nicotinic Acetylcholine Receptor Binding
Research involving azetidine derivatives has showcased their potential in the development of new imaging agents for the nicotinic acetylcholine receptors, which could imply potential research applications of this compound in neuropharmacology or as a precursor for imaging compound synthesis. For example, the synthesis and evaluation of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine for PET imaging of nicotinic receptors highlight the utility of azetidine derivatives in neurological research applications (Doll et al., 1999).
Future Directions
The pyrrolidine-2,5-dione scaffold is a promising area of study in medicinal chemistry due to its versatility and the wide range of biologically active compounds it can form . Future research may focus on exploring new synthetic strategies and investigating the biological activity of novel compounds based on this scaffold.
Mechanism of Action
Target of Action
The compound “1-(1-((2,5-Difluorophenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of Action
Without specific studies, it’s hard to determine the exact mode of action of “this compound”. Compounds with a pyrrolidine ring often interact with their targets through the nitrogen atom in the ring .
Biochemical Pathways
Pyrrolidine derivatives have been found to be involved in a variety of biological activities .
Pharmacokinetics
The presence of a pyrrolidine ring can influence these properties .
Result of Action
Pyrrolidine derivatives have been associated with a variety of biological effects .
Action Environment
Environmental factors can often influence the action of pharmaceutical compounds .
properties
IUPAC Name |
1-[1-(2,5-difluorophenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O4S/c14-8-1-2-10(15)11(5-8)22(20,21)16-6-9(7-16)17-12(18)3-4-13(17)19/h1-2,5,9H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJONDWBRUIBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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